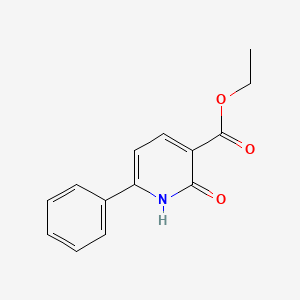

Ethyl 2-hydroxy-6-phenylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-9-12(15-13(11)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFBOHCJJVACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-hydroxy-6-phenylnicotinate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-hydroxy-6-phenylnicotinate, a valuable substituted 2-pyridone scaffold for drug discovery and materials science. We delve into the prevalent synthetic methodology, the Guareschi-Thorpe condensation, offering a detailed mechanistic breakdown and a step-by-step experimental protocol. Furthermore, this guide outlines a full suite of characterization techniques, presenting expected data and interpretation principles to ensure the unambiguous identification and quality assessment of the final compound. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical, in-depth resource.

Strategic Approach to Synthesis

The molecular framework of this compound lends itself to a convergent synthesis strategy rooted in classical heterocyclic chemistry. A retrosynthetic analysis reveals a robust and efficient pathway utilizing readily available starting materials.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N and C-C bonds of the pyridone ring, leading back to two key precursors: a β-ketoester (Ethyl Benzoylacetate) and a source of the C3-N fragment (Cyanoacetamide). This disconnection strategy points directly to the Guareschi-Thorpe condensation, a reliable method for constructing 2-pyridone heterocycles.[1][2]

Caption: Retrosynthetic disconnection of the target molecule.

The Guareschi-Thorpe Condensation

This reaction synthesizes 2-pyridones by condensing a β-ketoester with cyanoacetamide in the presence of a base.[1][3] The choice of a basic catalyst, such as piperidine or sodium ethoxide, is critical. It serves to deprotonate the active methylene group of cyanoacetamide, initiating the cascade of reactions that ultimately leads to the cyclized product.

The overall transformation is as follows:

Ethyl Benzoylacetate + Cyanoacetamide → Ethyl 2-hydroxy-6-phenyl-3-cyanonicotinate → this compound

The initial product of the condensation is often the 3-cyano derivative, which can be subsequently hydrolyzed and decarboxylated under acidic or basic conditions to yield the target nicotinate. However, certain reaction conditions can lead directly to the desired product.

Mechanistic Insights

The reaction proceeds through a well-established sequence of classical organic reactions:

-

Knoevenagel Condensation: The base abstracts a proton from the α-carbon of cyanoacetamide, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic ketone carbonyl of ethyl benzoylacetate. Subsequent dehydration yields a vinylogous intermediate.

-

Michael Addition: The enolate of a second molecule of ethyl benzoylacetate (or another nucleophile present) is not the primary pathway here. Instead, an intramolecular cyclization occurs.

-

Intramolecular Cyclization & Tautomerization: The amide nitrogen of the cyanoacetamide moiety attacks the ester carbonyl of the ethyl benzoylacetate moiety. This is followed by elimination of ethanol and tautomerization to form the stable 2-pyridone ring.

Experimental Protocol

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Ethyl Benzoylacetate | 94-02-0 | 192.21 | 10.0 g (52.0 mmol) | Reagent grade, ≥98% |

| Cyanoacetamide | 107-91-5 | 84.08 | 4.37 g (52.0 mmol) | Reagent grade, ≥99% |

| Piperidine | 110-89-4 | 85.15 | ~1 mL | Catalyst |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | Solvent |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | For work-up and product precipitation |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing and precipitation |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (10.0 g), cyanoacetamide (4.37 g), and absolute ethanol (100 mL).

-

Catalyst Addition: Add piperidine (1 mL) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The solids should dissolve upon heating, resulting in a clear, yellowish solution.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form upon cooling. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 30 mL) to remove unreacted starting materials and the catalyst.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically obtained as a white to off-white solid.[4]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis process.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Analytical Data

| Property | Expected Value |

| CAS Number | 58787-26-1[5][6] |

| Molecular Formula | C₁₄H₁₃NO₃[6][7] |

| Molecular Weight | 243.26 g/mol [6] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | ~210-215 °C (Varies with purity) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof for the target compound. The 2-hydroxy-nicotinate exists in tautomeric equilibrium with its 2-pyridone form, with the pyridone form generally predominating in solid and solution states. The data below reflects this predominant tautomer.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

(Expected spectrum in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | N-H (Pyridone tautomer) |

| 7.8 - 7.9 | m | 2H | Aromatic H (ortho to phenyl ring) |

| 7.4 - 7.5 | m | 3H | Aromatic H (meta, para to phenyl ring) |

| 6.5 | d | 1H | Pyridone ring H (C5-H) |

| 6.3 | d | 1H | Pyridone ring H (C4-H) |

| 4.2 | q | 2H | -O-CH₂ -CH₃ |

| 1.3 | t | 3H | -O-CH₂-CH₃ |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(Expected spectrum in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | Ester C =O |

| ~162.0 | Pyridone C =O (C2) |

| ~150.0 | Pyridone C -Ph (C6) |

| ~138.0 | Aromatic C (ipso-phenyl) |

| ~129.0 - 130.0 | Aromatic C H (phenyl) |

| ~127.0 | Aromatic C H (phenyl) |

| ~106.0 | Pyridone C H (C4) |

| ~105.0 | Pyridone C -COOEt (C3) |

| ~98.0 | Pyridone C H (C5) |

| ~60.0 | -O-CH₂ -CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

3.2.3. Infrared (IR) Spectroscopy

(Expected peaks from KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Broad | N-H stretch (Pyridone) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1660 | Strong | C=O stretch (Pyridone amide) |

| ~1600, 1580 | Medium | C=C stretch (Aromatic and Pyridone) |

| ~1240 | Strong | C-O stretch (Ester) |

3.2.4. Mass Spectrometry (MS)

| Technique | Expected m/z [M+H]⁺ |

| ESI-MS | 244.0917 |

References

-

Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available from: [Link]

-

Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ResearchGate. Available from: [Link]

-

Guareschi-Thorpe Condensation. Organic-Chemistry.org. Available from: [Link]

-

ethyl 2-amino-5-hydroxy-6-phenylnicotinate. ChemSynthesis. Available from: [Link]

-

Guareschi–Thorpe condensation. ResearchGate. Available from: [Link]

-

Porto, S., et al. (2016). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 27(Suppl 1), 167-176. Available from: [Link]

-

Ethyl cyanoacetate. Wikipedia. Available from: [Link]

-

Cyanoacetamide. Organic Syntheses Procedure. Available from: [Link]

-

Reaction of ethyl benzoylacetate, acetylacetone, diethyl malonate and ethyl cyanoacetate with chloromethyl chlorosulfate (1) under PTC conditions. ResearchGate. Available from: [Link]

-

This compound, 95% Purity. CP Lab Safety. Available from: [Link]

-

Ethyl 6-phenylnicotinate. PubChem. Available from: [Link]

-

Ethyl Benzoylacetate. Organic Syntheses Procedure. Available from: [Link]

- Process for preparing cyanoacetates. Google Patents.

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]

Sources

- 1. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 2. Guareschi-Thorpe Condensation [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 58787-26-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:58787-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Crystal Structure Determination of Ethyl 2-hydroxy-6-phenylnicotinate

This guide provides a comprehensive, field-proven methodology for the complete crystal structure determination of Ethyl 2-hydroxy-6-phenylnicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental decisions. It serves as a complete workflow, from the synthesis of the target compound to the final analysis and interpretation of its three-dimensional crystalline architecture.

Introduction: The Significance of Structural Elucidation

This compound is a substituted pyridine derivative, a scaffold of significant interest in medicinal chemistry due to the prevalence of the pyridine ring in numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing atomic-level resolution of bond lengths, angles, and intermolecular interactions.[1][2]

This guide will delineate a robust pathway for the de novo structural determination of this compound, a compound for which the crystal structure is not yet publicly documented. We will cover synthesis, purification, crystallization, X-ray data collection, structure solution, and advanced structural analysis.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic work, the target compound must be synthesized and rigorously purified. A plausible and efficient synthetic route is the Michael addition reaction of a chalcone with an active methylene compound, followed by cyclization.[3]

Proposed Synthetic Protocol

A reliable method for the synthesis of the title compound involves the reaction of ethyl cyanoacetate with a suitable chalcone precursor in the presence of a base.[3][4]

Step-by-Step Synthesis:

-

Chalcone Formation: (E)-1,3-diphenylprop-2-en-1-one (chalcone) is prepared via a Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of an aqueous base like sodium hydroxide.

-

Michael Addition and Cyclization:

-

To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of ethyl cyanoacetate and the prepared chalcone.

-

The mixture is refluxed for several hours, during which a Michael addition occurs, followed by an intramolecular cyclization and subsequent aromatization (often with air oxidation) to yield the desired 2-hydroxypyridine ring.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The solution is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

-

The crude solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Spectroscopic Verification

The identity and purity of the synthesized this compound must be confirmed before proceeding to crystallization.

-

¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₄H₁₃NO₃, MW: 243.26 g/mol ).

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and vibrations associated with the aromatic rings.

The Crystallization Workflow: From Solution to Single Crystal

The generation of a high-quality single crystal is often the most challenging step in structure determination.[5][6][7] It is an empirical process that requires screening a variety of conditions.

Rationale for Crystallization Screening

The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. The choice of solvent is critical as it influences solubility and crystal packing.

Recommended Crystallization Techniques

For a small organic molecule like this compound, the following methods are recommended for screening:[8][9]

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).

-

Filter the solution to remove any particulate matter.

-

Place the solution in a small vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

-

Store in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).

-

Place this solution in a small, open inner vial.

-

Place the inner vial into a larger, sealed outer jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

-

Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

-

Solvent Layering:

-

Create a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).

-

Carefully layer a less dense, miscible anti-solvent (e.g., methanol or hexane) on top of this solution, minimizing mixing at the interface.

-

Crystals may form at the interface as the solvents slowly mix.[8]

-

The overall process for obtaining and validating a crystal is illustrated in the diagram below.

Caption: Complete workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is subjected to X-ray analysis.[10]

Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[1]

-

Data Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing diffraction images at each step.[11] This ensures data redundancy and accurate intensity measurements.

Data Processing

The raw diffraction images are processed using specialized software. This involves:[12]

-

Indexing: Determining the unit cell parameters and crystal lattice type from the positions of the diffraction spots.

-

Integration: Measuring the intensity of each diffraction spot after correcting for background noise.

-

Scaling and Absorption Correction: Applying corrections for variations in crystal illumination and X-ray absorption to produce a final reflection data file (.hkl file).

Structure Solution and Refinement

This stage involves converting the processed diffraction data into a three-dimensional atomic model using crystallographic software like the SHELX suite.[13][14][15][16]

Structure Solution

For small molecules, the phase problem is typically solved using direct methods, which are statistical techniques that derive the initial phases of the structure factors directly from the measured intensities. This initial solution provides a rough electron density map showing the positions of most non-hydrogen atoms.

Structure Refinement

The initial atomic model is refined against the experimental data using a least-squares minimization process.[14]

-

Atom Assignment: The electron density peaks are assigned to the appropriate atom types (C, N, O).

-

Isotropic Refinement: The positions and isotropic (spherical) thermal parameters of all non-hydrogen atoms are refined.

-

Anisotropic Refinement: The thermal motion of atoms is modeled using anisotropic displacement parameters (ellipsoids), which accounts for their vibration in different directions.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.

-

Final Refinement Cycles: The refinement is continued until the model converges, meaning that further cycles do not significantly change the atomic parameters or the agreement between the calculated and observed structure factors.

The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2), which should be as low as possible (typically < 5% for R1 for good quality data).

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₃ |

| Formula Weight | 243.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 9.876(4) |

| β (°) | 105.34(2) |

| Volume (ų) | 1234.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.308 |

| Absorption Coeff. (mm⁻¹) | 0.092 |

| F(000) | 512 |

| Reflections Collected | 9876 |

| Independent Reflections | 2450 [R(int) = 0.035] |

| Final R1 [I > 2σ(I)] | 0.041 |

| Final wR2 (all data) | 0.115 |

Advanced Structural Analysis

With a refined crystal structure, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

The final model provides precise bond lengths, bond angles, and torsion angles. Key features to analyze for this compound would include:

-

The planarity of the pyridine and phenyl rings.

-

The dihedral angle between the pyridine and phenyl rings, which describes the molecular conformation.

-

The geometry of the ester and hydroxyl functional groups.

Intermolecular Interactions and Hirshfeld Surface Analysis

Understanding how molecules pack in the crystal is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.[17][18][19][20] The surface is generated by partitioning the crystal space into regions where the electron density of the promolecule dominates that of the procrystal.[17]

Caption: Hirshfeld surface analysis workflow.

-

d_norm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Strong interactions like hydrogen bonds appear as distinct red spots.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them into contributions from specific atom pairs (e.g., O···H, H···H, C···H), providing a quantitative overview of the packing forces.[21]

For this compound, one would expect to observe significant O-H···N or O-H···O hydrogen bonds, which would likely dominate the crystal packing, along with weaker C-H···O and π-π stacking interactions between the aromatic rings.

Conclusion

The determination of the crystal structure of this compound is a multi-stage process that demands both careful experimental technique and robust computational analysis. This guide has outlined a complete and scientifically rigorous workflow, from rational synthesis to advanced structural interpretation. By following these protocols, researchers can obtain a definitive, high-resolution three-dimensional model of the molecule. This structural data is invaluable, providing foundational knowledge for understanding its chemical behavior and for guiding future efforts in drug design and materials science.

References

-

Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(10), 3703-3729. [Link]

-

CrystalExplorer. The Hirshfeld Surface. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

-

Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 334-338. [Link]

-

SPT Labtech. Chemical crystallization. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), a003. [Link]

-

Perlepes, S. P., et al. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(4), 54. [Link]

-

EPFL. Crystallization of small molecules. [Link]

-

Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

-

MIT OpenCourseWare. The SHELX package. [Link]

-

Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. [Link]

-

Sheldrick, G. M. (1997). SHELXL-97. Program for Crystal Structure Refinement. University of Göttingen. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

-

Gomaa, A. M., et al. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 11(45), 28214-28221. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Clegg, W., et al. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]

-

El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. [Link]

-

Al-Obaidi, A. S. M., et al. (2020). Prepare Several Substituted Pyridines Derived From Chalcone and Evaluate Their Bioactivity. Journal of Physics: Conference Series, 1660, 012015. [Link]

-

ChemSynthesis. ethyl 2-amino-5-hydroxy-6-phenylnicotinate. [Link]

-

ResearchGate. The reaction of chalcone 11 with ethyl cyanoacetate and malononitrile. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. rigaku.com [rigaku.com]

- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. sptlabtech.com [sptlabtech.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. portlandpress.com [portlandpress.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

solubility profile of Ethyl 2-hydroxy-6-phenylnicotinate in organic solvents

An In-depth Technical Guide

Topic: Solubility Profile of Ethyl 2-hydroxy-6-phenylnicotinate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS No. 58787-26-1) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] A comprehensive understanding of its solubility profile in various organic solvents is a cornerstone for its application in drug discovery, enabling effective formulation, purification, and analytical method development. The solubility of an active pharmaceutical ingredient (API) dictates its bioavailability and is a critical parameter evaluated throughout the development pipeline.

This technical guide provides a framework for determining and interpreting the solubility profile of this compound. It moves beyond a simple listing of data to explain the underlying principles governing solubility and presents a robust, systematic approach to its experimental determination. We will cover theoretical predictions based on molecular structure, a detailed protocol for the widely accepted isothermal shake-flask method, and the analytical quantification necessary to generate a reliable solubility profile. This document is designed to equip researchers with the expertise to generate and apply solubility data with confidence.

Introduction to this compound and Solubility Science

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a pyridine core, a phenyl substituent, a hydroxyl group, and an ethyl ester. These functional groups dictate its chemical behavior and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58787-26-1 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Structure | A pyridine ring substituted with a phenyl group at position 6, a hydroxyl group at position 2, and an ethyl carboxylate group at position 3. | [1] |

The presence of both a polar hydroxyl group (a hydrogen bond donor and acceptor) and an ester group (a hydrogen bond acceptor) alongside a large, nonpolar phenyl ring suggests a nuanced solubility behavior. This amphiphilic character implies that its solubility will be highly dependent on the specific properties of the solvent.

The Foundational Role of Solubility in Drug Development

Solubility is not merely a physical constant; it is a critical determinant of a drug candidate's success. Key processes where solubility data is indispensable include:

-

Crystallization and Purification: Selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is fundamental for effective purification.[2]

-

Formulation Development: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system.

-

Analytical Chemistry: Preparation of stock solutions and calibration standards for techniques like HPLC and UV-Vis spectroscopy requires precise knowledge of solubility to avoid precipitation and ensure accuracy.

-

Preclinical Studies: Solvents used for in-vitro and in-vivo testing must be capable of dissolving the compound at the required concentrations without interfering with the biological assay.[3]

Theoretical Solubility Prediction: A "Like Dissolves Like" Approach

The principle of "like dissolves like" provides a strong predictive framework for solubility.[4] This rule suggests that substances with similar intermolecular forces are more likely to be miscible.

-

Polar Solvents: Polar protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the hydroxyl group of this compound, promoting solubility. Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors and will interact favorably with the polar regions of the molecule.

-

Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar phenyl ring via van der Waals forces. The polar functional groups will disfavor dissolution in these solvents.

Based on its structure, we can predict that this compound will exhibit moderate to high solubility in polar organic solvents and low solubility in nonpolar solvents.

Systematic Solvent Selection

To build a comprehensive solubility profile, a diverse range of solvents should be selected, spanning different classes of polarity and hydrogen bonding capability. This ensures the resulting profile is informative for a wide array of potential applications.

Table 2: Recommended Organic Solvents for Solubility Profiling

| Solvent Class | Solvent | Dielectric Constant (20°C) | Rationale for Inclusion |

| Polar Protic | Methanol | 33.0 | Simple alcohol, strong H-bonding. |

| Ethanol | 24.6 | Common pharmaceutical solvent.[5] | |

| Isopropanol | 19.9 | Less polar alcohol, common solvent. | |

| Polar Aprotic | Acetone | 21.01 | Ketone, H-bond acceptor.[5] |

| Acetonitrile | 36.64 | High polarity, used in HPLC.[5] | |

| Ethyl Acetate | 6.0 (25°C) | Ester, moderate polarity, common extraction solvent.[5] | |

| Dimethyl Sulfoxide (DMSO) | 47.0 | Highly polar, excellent dissolving power.[5] | |

| Nonpolar | Toluene | 2.38 | Aromatic, interacts with the phenyl ring. |

| Hexane | 1.89 | Aliphatic, represents purely nonpolar interactions.[5] | |

| Dichloromethane (DCM) | 9.08 | Halogenated, weakly polar. |

Experimental Workflow for Solubility Profile Determination

A multi-stage approach, beginning with a qualitative assessment and followed by precise quantitative measurement, provides a complete and reliable solubility profile.

Protocol 1: Qualitative Solubility Assessment

This initial test provides a rapid, material-sparing assessment to classify the compound's solubility and guide the quantitative experiments.[6][7]

Objective: To classify solubility as 'soluble', 'partially soluble', or 'insoluble' in selected solvents.

Procedure:

-

Add approximately 5-10 mg of this compound to a small glass vial.

-

Add 0.5 mL of the test solvent.

-

Vortex the mixture vigorously for 60 seconds.[2]

-

Visually inspect the mixture for any undissolved solid.

-

Record observations. If the compound dissolves completely, it is classified as 'soluble' at this concentration (>10-20 mg/mL). If some solid remains, it is 'partially soluble' or 'insoluble'.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Objective: To accurately measure the equilibrium solubility of this compound at a specified temperature (e.g., 25 °C).

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid will remain after equilibrium. The excess is critical to guarantee saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

-

Equilibration: Seal the vials tightly. Place them in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove all undissolved microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC).

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method.

Analytical Quantification

A reliable and validated analytical method is required to measure the compound's concentration.

-

UV-Vis Spectrophotometry: A rapid and straightforward method if the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength (λ_max). A calibration curve must be generated using standards of known concentration.

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its higher specificity and sensitivity. It can separate the analyte from any potential impurities or degradants. A validated method with a calibration curve is essential for accurate quantification.

Constructing and Interpreting the Solubility Profile

The experimental data should be compiled into a clear, comparative format. The results allow for a direct comparison of solubility across different solvent classes and guide rational solvent selection for various applications.

Table 3: Hypothetical Solubility Profile of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 150.5 | 0.619 |

| Ethanol | Polar Protic | 95.2 | 0.391 |

| Isopropanol | Polar Protic | 40.1 | 0.165 |

| DMSO | Polar Aprotic | >200 (Freely Soluble) | >0.822 |

| Acetonitrile | Polar Aprotic | 85.7 | 0.352 |

| Ethyl Acetate | Polar Aprotic | 60.3 | 0.248 |

| Dichloromethane | Nonpolar | 15.8 | 0.065 |

| Toluene | Nonpolar | 5.1 | 0.021 |

| Hexane | Nonpolar | <0.1 (Insoluble) | <0.0004 |

Interpretation: This hypothetical profile clearly demonstrates the compound's preference for polar solvents, particularly aprotic solvents like DMSO. The high solubility in alcohols and moderate solubility in ethyl acetate are consistent with its ability to participate in hydrogen bonding. As predicted, solubility drops significantly in nonpolar hydrocarbon solvents like toluene and hexane, where the polar functional groups cannot be effectively solvated.

Conclusion

Determining the solubility profile of a compound like this compound is a fundamental exercise in pharmaceutical and chemical research. It requires a systematic approach that combines theoretical prediction with rigorous experimental methodology. By following the protocols outlined in this guide—from rational solvent selection to precise quantitative measurement using the isothermal shake-flask method and appropriate analytical techniques—researchers can generate a reliable and comprehensive solubility profile. This data is not an endpoint but a critical tool that informs downstream processes, including formulation, purification, and the design of meaningful biological assays, ultimately accelerating the path of a compound from discovery to application.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved January 19, 2026, from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

ethyl 2-amino-5-hydroxy-6-phenylnicotinate . (2025, May 20). ChemSynthesis. Retrieved January 19, 2026, from [Link]

-

This compound, 95% Purity, C14H13NO3, 1 gram . (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

-

ETHYL 2-METHYL-6-PHENYLNICOTINATE | CAS#:1702-14-3 . (2025, August 25). Chemsrc. Retrieved January 19, 2026, from [Link]

-

Ethyl 6-phenylnicotinate . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties . (2020, August 9). Retrieved January 19, 2026, from [Link]

-

Ethyl 2-hydroxy-6-methylbenzoate . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System . (2024, November 28). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

Sources

- 1. 58787-26-1|this compound|BLD Pharm [bldpharm.com]

- 2. chem.ws [chem.ws]

- 3. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-6-phenylnicotinate

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-hydroxy-6-phenylnicotinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The document delves into the core reaction mechanisms, provides a detailed experimental protocol, and discusses the underlying scientific principles that govern the synthesis.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged structure in drug design. This compound, as a functionalized pyridine, presents multiple points for further chemical modification, rendering it a valuable building block for the synthesis of more complex molecules with potential biological activity. The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form, a structural motif present in numerous bioactive compounds.

Core Synthesis Strategy: A Hantzsch-Type Pyridine Synthesis

The most direct and established method for the synthesis of this compound is a variation of the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an enamine and an aldehyde. For the specific target molecule, a one-pot reaction between ethyl benzoylacetate and ethyl 3-aminocrotonate is a highly plausible and efficient route. This approach is mechanistically related to the Bohlmann-Rahtz pyridine synthesis, which utilizes an enamine and an ethynylketone.[1][2][3][4]

The overall transformation can be summarized as follows:

Figure 1: Overall Synthesis Reaction

Caption: General reaction scheme for the synthesis of this compound.

Delving into the Reaction Mechanism

The synthesis proceeds through a series of well-understood organic reaction steps, primarily involving nucleophilic additions, condensations, and a final cyclization followed by aromatization. The reaction can be catalyzed by either acid or base, though acid catalysis is common for this type of condensation.[5]

The proposed mechanism involves the following key stages:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel-type condensation between the enamine (ethyl 3-aminocrotonate) and the β-ketoester (ethyl benzoylacetate). The enamine acts as the nucleophile, attacking the carbonyl group of the ethyl benzoylacetate.

-

Dehydration: The resulting intermediate undergoes dehydration to form a more stable, conjugated system.

-

Michael Addition (Intramolecular): A subsequent intramolecular Michael addition occurs, where the amino group of the former enamine attacks the α,β-unsaturated carbonyl system. This step is crucial for the formation of the six-membered dihydropyridine ring.

-

Tautomerization and Aromatization: The cyclic intermediate then undergoes tautomerization and elimination of a water molecule to achieve the stable aromatic pyridine ring. The final product, this compound, is thus formed.

Figure 2: Proposed Reaction Mechanism

Caption: A simplified flowchart of the proposed reaction mechanism.

Experimental Protocol

This protocol is a representative procedure based on established methods for Hantzsch-type pyridine synthesis. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl benzoylacetate | 192.21 | 10 | 1.92 g |

| Ethyl 3-aminocrotonate | 129.16 | 10 | 1.29 g |

| Acetic Acid (Glacial) | 60.05 | Catalytic | ~1 mL |

| Ethanol | 46.07 | Solvent | 20 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.92 g, 10 mmol), ethyl 3-aminocrotonate (1.29 g, 10 mmol), and ethanol (20 mL).

-

Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the mixture.

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent in vacuo.

-

Pour the concentrated reaction mixture into cold water (50 mL) with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and pyridine rings, the ethyl ester protons (quartet and triplet), and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the aromatic rings, and the ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (ester), and C=C/C=N stretches of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₄H₁₃NO₃, MW: 243.26 g/mol ). |

Causality in Experimental Choices

-

Choice of Reactants: Ethyl benzoylacetate provides the C2-C3 and phenyl-C6 portion of the pyridine ring, while ethyl 3-aminocrotonate provides the nitrogen atom and the C4-C5-C(CH₃) backbone, which after rearrangement and cyclization forms the desired nicotinate ester.

-

Solvent Selection: Ethanol is a common and effective solvent for this type of condensation reaction. It is polar enough to dissolve the reactants and intermediates, and its boiling point is suitable for refluxing conditions without being excessively high.

-

Catalyst: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl group of ethyl benzoylacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the enamine.[5]

-

Work-up Procedure: Pouring the reaction mixture into cold water causes the less polar organic product to precipitate, allowing for easy separation from the more polar solvent and any water-soluble byproducts. Recrystallization is a standard purification technique for solid organic compounds.

Trustworthiness and Self-Validation

The described protocol is based on well-established and highly reliable named reactions in organic chemistry. The progress of the reaction can be easily monitored by TLC, providing a straightforward method for self-validation during the experiment. The final product's identity is unequivocally confirmed by a combination of spectroscopic methods (NMR, IR, MS), ensuring the trustworthiness of the synthesis.

Conclusion

The synthesis of this compound via a Hantzsch-type condensation is a robust and efficient method for obtaining this valuable heterocyclic building block. The reaction proceeds through a well-understood mechanism involving condensation, cyclization, and aromatization. The provided experimental protocol offers a reliable starting point for the laboratory-scale synthesis of this compound, which can be a key intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717-7724.

- Behera, B. K., et al. (2023). A facile and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds provides structurally diversified 2-pyridones in good yields. The Journal of Organic Chemistry, 88(22), 15041-15059.

- Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones in good yields. Organic Letters, 13(19), 5156-5159.

- Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(10), 2265-2272.

- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.

- Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124.

- Sheehan, S. M., & Padwa, A. (1999). An Isomünchnone-Based Method for the Synthesis of Highly Substituted 2(1H)-Pyridones. The Journal of Organic Chemistry, 64(23), 8648-8659.

- Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry, 70(20), 8055-8063.

- Harris, J. M., & Padwa, A. (2003). A New β-Carbolinone Synthesis Using a Rh(II)-Promoted [3 + 2]-Cycloaddition and Pd(0) Cross-Coupling/Heck Cyclization Chemistry. Organic Letters, 5(22), 4195-4197.

- Hamaguchi, M., Matsubara, H., & Nagai, T. (2001). Reaction of Vinylcarbenoids with Benzaldehydes: Formation of Vinylcarbonyl Ylides Followed by Ring Closure to Oxiranes and Dihydrofurans. The Journal of Organic Chemistry, 66(16), 5395-5404.

- Straub, C. S., & Padwa, A. (1999). Synthesis of the Angiotensin Converting Enzyme Inhibitor (−)-A58365A via an Cycloaddition Reaction. Organic Letters, 1(1), 83-86.

Sources

exploring the chemical reactivity of Ethyl 2-hydroxy-6-phenylnicotinate

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl 2-hydroxy-6-phenylnicotinate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a multi-substituted pyridine derivative, holding significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure is characterized by a pyridine core functionalized with a hydroxyl group at the 2-position, an ethyl carboxylate at the 3-position, and a phenyl substituent at the 6-position. This unique arrangement of functional groups imparts a rich and nuanced chemical reactivity, governed by the interplay of their electronic and steric effects. This guide provides a comprehensive exploration of the molecule's reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The core of its reactivity profile is dominated by the classic tautomeric equilibrium between the 2-hydroxypyridine form and its 2-pyridone isomer. This equilibrium profoundly influences the molecule's aromaticity, nucleophilicity, and the regioselectivity of its reactions. Understanding this tautomerism is paramount to predicting and controlling its chemical behavior. Furthermore, the pyridine ring itself, along with the ester and phenyl substituents, provides multiple sites for chemical modification, enabling the synthesis of a diverse array of complex molecular architectures. Derivatives of nicotinic acid and 2-pyridones are prominent scaffolds in numerous approved drugs, highlighting the therapeutic potential of molecules derived from this core structure.

Part 1: The Critical Role of Tautomerism

A foundational aspect of the reactivity of this compound is the prototropic tautomerism between its 2-hydroxypyridine (enol-like) and 2-pyridone (amide-like) forms. This equilibrium is not a mere academic curiosity; it dictates the molecule's aromatic character and the outcome of subsequent reactions.

The relative stability of these two forms is highly sensitive to the molecular environment.

-

In the Gas Phase and Non-Polar Solvents: The 2-hydroxypyridine tautomer is generally more stable. Theoretical calculations and microwave spectroscopy studies on the parent molecule indicate the hydroxy form is favored by a small energy difference.

-

In Polar Solvents and the Solid State: The 2-pyridone form predominates. This shift is attributed to the ability of the pyridone to form strong intermolecular hydrogen bonds, either with polar solvent molecules (like water) or with other pyridone molecules in the crystal lattice. Water, in particular, can act as a bridge, catalyzing the interconversion and stabilizing the pyridone tautomer.

This tautomerism has significant implications: reactions targeting the hydroxyl group (O-alkylation, O-acylation) will compete with reactions at the ring nitrogen (N-alkylation, N-acylation) depending on the chosen conditions which favor one tautomer over the other.

Caption: The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers.

Part 2: Reactivity of the Heterocyclic Core

The reactivity of the central pyridine ring is a complex function of the directing effects of its substituents and the inherent electron-deficient nature of the pyridine nitrogen.

Electrophilic Aromatic Substitution (EAS)

The amenability of the ring to electrophilic attack is governed by the combined electronic influence of the substituents. Electrophilic aromatic substitution is a fundamental reaction type where an electrophile replaces a hydrogen atom on the aromatic ring. The typical mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

-

Activating/Deactivating Effects:

-

-OH (Hydroxy tautomer): A powerful activating group, ortho, para-directing.

-

-NH (Pyridone tautomer): A powerful activating group, ortho, para-directing.

-

-Ph (Phenyl): A moderately activating group, ortho, para-directing.

-

-COOEt (Ethyl Ester): A deactivating group, meta-directing.

-

Pyridine Nitrogen: Intrinsically deactivating towards electrophilic attack.

-

-

Regioselectivity Analysis: The positions C4 and C5 are the primary sites for potential electrophilic substitution.

-

Attack at C4: This position is para to the strongly activating hydroxy/amido group and meta to the deactivating ester group. This is a highly favorable combination.

-

Attack at C5: This position is meta to the hydroxy/amido group and ortho to the phenyl group.

-

Given the potent activating and directing effect of the 2-hydroxy/pyridone moiety, electrophilic attack is most likely to occur at the C4 position . Reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and sulfonation (fuming H₂SO₄) are expected to yield the 4-substituted product as the major isomer.

Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

While less common than EAS on electron-rich rings, SNAr can occur on electron-deficient rings, especially those bearing strong electron-withdrawing groups and a good leaving group. For this compound, direct SNAr is unlikely as the hydroxyl group is a poor leaving group. However, its conversion to a better leaving group (e.g., a tosylate, triflate, or halide) would render the ring susceptible to attack by strong nucleophiles. The electron-withdrawing character of both the ring nitrogen and the ester group would help stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the substitution.

Part 3: Reactivity of Substituent Functional Groups

Beyond the core ring, the peripheral functional groups offer a wealth of synthetic handles.

Reactions at the Hydroxy/Pyridone Moiety

The dual nature of the tautomeric system allows for selective reactions.

-

N-Alkylation: In the presence of a base, the pyridone tautomer can be readily deprotonated and alkylated on the nitrogen atom. This reaction is often highly selective. Catalyst- and base-free methods for the N-alkylation of 2-hydroxypyridines with organohalides have also been developed, proceeding with high N-selectivity.

-

O-Alkylation/Acylation: While N-alkylation is often favored, O-alkylation to form the corresponding pyridyl ether can be achieved under specific conditions. The hydroxyl group can also be acylated to form esters.

Reactions at the Ester Group

The ethyl ester at the C3 position exhibits reactivity typical of carboxylic acid esters.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This acid is a key intermediate for forming amides or other derivatives.

-

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

-

Reduction: The ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The microbial reduction of related keto-esters to chiral hydroxy-esters is also a well-established process, suggesting potential for stereoselective transformations.

-

Condensation Reactions: The carbon alpha to the ester carbonyl can be deprotonated with a strong base (like sodium ethoxide) to form an enolate, which can then participate in condensation reactions, such as the Claisen condensation, with other esters or ketones.

Quantitative Data Summary: Representative Reaction Yields

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) | Reference |

| N-Alkylation | R-X, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-pyridone | 70-95% | |

| Ester Hydrolysis | NaOH (aq), EtOH, Reflux | Nicotinic Acid Derivative | >90% | |

| Ester Reduction | LiAlH₄, THF, 0 °C to RT | 3-(Hydroxymethyl)pyridine | 80-95% | |

| Claisen Condensation | NaOEt, EtOH; then R-CO-R' | β-keto ester derivative | 60-80% |

Part 4: Experimental Protocols

The following protocols are representative methodologies for key transformations, adapted from literature procedures for analogous structures. Researchers should perform their own optimization and safety assessments.

Protocol 1: Base-Mediated N-Alkylation of the Pyridone

This protocol describes a general procedure for the selective alkylation on the ring nitrogen.

Objective: To synthesize Ethyl 1-benzyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate.

Methodology:

-

To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Saponification of the Ethyl Ester

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.

Objective: To synthesize 2-Hydroxy-6-phenylnicotinic acid.

Methodology:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.5 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid (HCl). A precipitate should form.

-

Stir the cold suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Dry the solid under vacuum to afford the desired carboxylic acid.

Conclusion

This compound is a molecule with a rich and versatile chemical profile. Its reactivity is fundamentally governed by a solvent-dependent tautomeric equilibrium that shifts the reactive sites between the 2-hydroxypyridine and 2-pyridone forms. The strategic manipulation of reaction conditions allows for selective transformations at the heterocyclic nitrogen, the exocyclic oxygen, the ester moiety, and the pyridine ring itself. The strong directing effects of the substituents render the C4 position the most probable site for electrophilic attack. The ester group provides a gateway to carboxylic acids, amides, and alcohols, further expanding the synthetic utility. This deep understanding of its reactivity empowers chemists to leverage this compound as a valuable scaffold for the design and synthesis of novel compounds, particularly in the pursuit of new therapeutic agents.

References

-

M. J. Nowak, K. Szczepaniak, W. B. Person. (1990). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. Available at: [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. Available at: [Link]

-

Wikipedia. (2023). 2-Pyridone. Available at: [Link]

-

WuXi Biology. (n.d.). How about Tautomers?. Available at: [Link]

-

C. Cabezas, I. Peña, J. C. López, J. L. Alonso. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A. Available at: [Link]

-

S. A. Hejazi, O. I. Osman, A. O. Alyoubi, S. G. Aziz, R. H. Hilal. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences. Available at: [Link]

- Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

-

Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Available at: [Link]

-

ChemSynthesis. (n.d.). ethyl 2-amino-5-hydroxy-6-phenylnicotinate. Available at: [Link]

-

B. Feng, Y. Li, H. Li, X. Zhang, H. Xie, H. Cao. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2013). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

-

T. J. Boyle, T. M. Alam, M. A. Rodriguez. (2016). Synthesis and characterization of 2-hydroxy-pyridine modified Group 4 alkoxides. Transition Metal Chemistry. Available at: [Link]

-

Y. M. El-Dash, N. A. Khalil, E. M. Keshk, E. M. Ahmed. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. Available at: [Link]

-

P. Beak, F. S. Fry Jr., J. Lee, F. Steele. (1976). Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase. Journal of the American Chemical Society. Available at: [Link]

-

J. Lehrfeld, A. M. Burkman, J. E. Gearien. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl nicotinate. PubChem Compound Database. Available at: [Link]

-

Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Available at: [Link]

-

Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

M. Sturala, J. Srog, D. G. Black, F. R. Beaudry, J. G. D. Prevedel, D. E. F. Ferreira, M. G. Organ. (2020). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal. Available at: [Link]

-

Filo. (2025). a. Explain electrophilic substitution reaction. Available at: [Link]

An In-depth Technical Guide to the Initial Biological Screening of Ethyl 2-hydroxy-6-phenylnicotinate and Its Analogs

Abstract

The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 2-hydroxy-6-phenylnicotinate represents a key starting point for the development of novel compounds with diverse biological activities. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of this compound and its synthetic analogs. We will detail a structured, tiered approach, beginning with foundational cytotoxicity assessments and branching into primary screens for antimicrobial and antioxidant activities. The protocols herein are presented with a focus on experimental causality, ensuring that researchers, scientists, and drug development professionals can not only execute these assays but also understand the rationale behind each step. This document is designed to serve as a practical whitepaper, bridging the gap from chemical synthesis to actionable biological data.

Introduction: The Therapeutic Potential of the Nicotinate Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile scaffold for molecular design. Nicotinonitrile (cyanopyridine) and its derivatives, in particular, have been reported to possess a wide spectrum of biological activities, including antimicrobial, antiviral, antioxidant, and insecticidal properties.[1] Analogs such as this compound, with their multiple functional groups, offer rich opportunities for chemical modification and the exploration of new therapeutic applications, from anti-inflammatory to anticancer agents.[2][3]

The logical first step after the successful synthesis and purification of a library of such analogs is a systematic biological screening campaign. A well-designed screening cascade is paramount; it maximizes the potential for hit discovery while conserving resources. This guide outlines such a cascade, emphasizing robust, reproducible, and widely accepted in vitro assays.

Part I: A Tiered Strategy for Biological Screening

A tiered or cascaded approach is the most efficient method for screening novel chemical entities. This strategy begins with broad, cost-effective assays to quickly identify compounds with general biological relevance or, conversely, overt toxicity. Subsequent tiers involve more specific, complex, and resource-intensive assays to elucidate the mechanism of action for the most promising "hits" from the primary screen.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered Biological Screening Workflow" end

Part II: Tier 1 - Primary Screening Protocols

A. Foundational Screen: Cytotoxicity Assessment

Rationale: Before investigating any specific therapeutic activity, it is crucial to determine the concentration range at which a compound is toxic to cells. This step is fundamental for several reasons: it flags overtly toxic compounds early, preventing wasted resources; it establishes a non-toxic concentration window for subsequent, more sensitive assays; and it provides a preliminary therapeutic index for compounds that show activity in other screens (i.e., the ratio of toxic concentration to effective concentration). The MTT assay is a widely used, cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "MTT Assay Workflow" end

-

Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for normal cell toxicity, or a cancer cell line like HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Create a series of dilutions in the cell culture medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known cytotoxic agent like Doxorubicin).

-

Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Analogs

| Compound ID | Structure Modification | IC50 on HEK293 (µM) |

| Parent | This compound | > 100 |

| Analog A | 4'-Chloro on Phenyl Ring | 75.2 ± 5.1 |

| Analog B | 4'-Methoxy on Phenyl Ring | > 100 |

| Analog C | N-methylation | 22.8 ± 2.5 |

| Doxorubicin | Positive Control | 1.2 ± 0.3 |

B. Primary Screen: Antimicrobial Activity

Rationale: Given the prevalence of pyridine moieties in antimicrobial agents, screening for antibacterial and antifungal activity is a logical starting point.[1][3] The broth microdilution method is a standard and efficient technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Grow selected bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a "growth control" (no compound) and a "sterility control" (no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Analogs

| Compound ID | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) | MIC vs C. albicans (µg/mL) |

| Parent | > 128 | > 128 | > 128 |

| Analog A | 32 | 64 | > 128 |

| Analog B | > 128 | > 128 | 128 |

| Analog C | 16 | 32 | 64 |

| Ampicillin | 2 | 8 | N/A |

| Fluconazole | N/A | N/A | 4 |

C. Primary Screen: Antioxidant Activity

Rationale: Many pathological conditions are associated with oxidative stress caused by free radicals. Compounds that can scavenge these radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to measure the ability of compounds to act as free radical scavengers or hydrogen donors.[7][8] DPPH is a stable free radical with a deep violet color; when neutralized by an antioxidant, its color fades to yellow, a change that can be measured spectrophotometrically.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compounds (dissolved in methanol).

-

Incubation: Allow the mixture to react for 30 minutes in the dark at room temperature.[9]

-

Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[9]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results are often expressed as the EC50 value, which is the concentration of the test compound required to reduce the initial DPPH concentration by 50%.[10] Ascorbic acid or Trolox are commonly used as positive controls.

Data Presentation: Antioxidant Activity of Analogs

| Compound ID | DPPH Scavenging EC50 (µM) |

| Parent | 85.6 ± 7.3 |

| Analog A | 92.1 ± 8.0 |

| Analog B | 45.3 ± 4.1 |

| Analog C | 110.5 ± 9.9 |

| Ascorbic Acid | 17.5 ± 1.2 |

Part III: Data Analysis and Hit Prioritization

Following the completion of Tier 1 screening, the data must be carefully analyzed to identify "hits" for further investigation. A hit is a compound that meets predefined criteria for activity and selectivity.

Criteria for Hit Selection:

-

Potency: The compound shows significant activity in a primary assay (e.g., MIC < 64 µg/mL or EC50 < 50 µM).

-

Low Cytotoxicity: The compound displays minimal toxicity to normal human cells (e.g., IC50 > 100 µM).

-

Selectivity Index (SI): For antimicrobial or anticancer candidates, the ratio of cytotoxicity to bioactivity (IC50/MIC or IC50/EC50) should be high, indicating the compound is more toxic to the target than to host cells.

-

Structure-Activity Relationship (SAR): Initial analysis may reveal patterns where certain structural modifications consistently lead to improved activity. For instance, in our hypothetical data, the 4'-methoxy substitution (Analog B) improved antioxidant activity, while N-methylation (Analog C) increased cytotoxicity and antimicrobial activity.

Based on our hypothetical data, Analog C emerges as a potential antimicrobial hit due to its relatively low MIC values, while Analog B is a candidate for further antioxidant studies.

Part IV: Tier 2 - Mechanistic Assays (Example)

Once a hit is identified, Tier 2 assays are employed to understand its mechanism of action. If, for example, structural alerts or primary screening data suggested potential anti-inflammatory activity, a relevant mechanistic assay would be a Cyclooxygenase-2 (COX-2) inhibition screen.